Synthesis Route Specificity: 2-Bromo-4-ethyl-5-nitropyridine via Sandmeyer from 4-Ethyl-5-nitropyridin-2-amine
2-Bromo-4-ethyl-5-nitropyridine is synthesized from 4-ethyl-5-nitropyridin-2-amine via a Sandmeyer-type diazotization/bromination sequence, achieving an isolated yield of approximately 52% . This contrasts with the synthesis of the closely related analog 2-bromo-5-nitropyridine (CAS 4487-59-6), which is typically prepared via direct nitration of 2-bromopyridine, a route that often suffers from competing oxidation and yields lower regioselectivity [1].
| Evidence Dimension | Synthetic Route Yield |
|---|---|
| Target Compound Data | ~52% isolated yield |
| Comparator Or Baseline | 2-Bromo-5-nitropyridine (CAS 4487-59-6): Variable yields, typically < 50% due to side reactions; exact yield data not consistently reported |
| Quantified Difference | Not directly quantifiable due to lack of standard yield for comparator, but the Sandmeyer route offers predictable, scalable access to the 4-ethyl analog. |
| Conditions | Sandmeyer reaction (NaNO₂, HBr, CuBr) on 4-ethyl-5-nitropyridin-2-amine . |
Why This Matters
The defined synthetic route ensures reliable sourcing and batch-to-batch consistency, which is critical for reproducibility in multi-step medicinal chemistry campaigns.
- [1] PubChem. (n.d.). 2-Bromo-5-nitropyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-5-nitropyridine View Source
